2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a unique structural arrangement that includes a benzo[d]oxazole moiety linked via a thioether to a quinazolinone core. The compound is identified by its Chemical Abstracts Service number 878971-45-0 and has a molecular formula of CHNOS, with a molecular weight of approximately 309.3 g/mol .
The compound can be synthesized through various chemical reactions involving starting materials such as chloromethyl quinazolinone and mercaptobenzoxazole. Research has been conducted to explore its synthesis and potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structures. It is also categorized under pharmaceutical compounds due to its potential biological activity, particularly as a VEGFR-2 inhibitor, which may have implications in cancer therapy .
The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typical yields reported for this synthesis range around 74% . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one consists of a quinazolinone ring fused to a benzo[d]oxazole moiety via a thioether linkage. The compound's structural features include:
Key structural data includes:
The primary reaction for synthesizing 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one involves nucleophilic substitution where the thiol group from 2-mercaptobenzoxazole attacks the electrophilic carbon atom in the chloromethyl group of quinazolinone.
This reaction is facilitated by the presence of potassium carbonate which acts as a base to deprotonate the thiol, increasing its nucleophilicity. The use of DMF as a solvent provides an appropriate medium for this reaction due to its polar aprotic nature, which stabilizes ionic species formed during the reaction .
The mechanism by which 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one exerts its biological effects likely involves interaction with specific protein targets within cells. Its potential role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggests that it may interfere with angiogenesis—a critical process in tumor growth and metastasis.
While detailed mechanistic studies are still ongoing, preliminary data indicate that compounds with similar structures exhibit significant inhibitory activity against VEGFR signaling pathways, which could lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
While specific physical properties such as density and boiling point are not readily available for this compound, it can be inferred that it possesses typical characteristics of organic heterocycles, including moderate solubility in organic solvents.
The chemical properties include:
Relevant data on spectral properties (e.g., NMR shifts, IR absorption bands) can provide further insights into its chemical behavior .
The primary applications of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one lie within medicinal chemistry:
Research continues to explore its efficacy and safety profiles in preclinical studies, aiming to establish it as a viable candidate for clinical development .
Heterocyclic hybrids represent a cornerstone in modern drug discovery, leveraging synergistic interactions between distinct pharmacophores to enhance biological efficacy. The integration of nitrogen-containing heterocycles—particularly quinazoline and benzoxazole—into single molecular entities enables multifaceted target engagement critical for addressing complex diseases like cancer. Quinazoline, a privileged scaffold in medicinal chemistry, exhibits inherent structural versatility that facilitates diverse molecular interactions. Its presence in FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib) underscores its therapeutic significance [8]. Benzoxazole contributes complementary advantages: enhanced metabolic stability, improved membrane permeability, and distinct electronic profiles that modulate target binding affinity [5]. The fusion of these systems generates novel chemical space with tailored bioactivity.
The benzoxazole-quinazoline hybrid architecture exemplifies strategic innovation in overcoming limitations of monospecific agents. Early quinazoline derivatives demonstrated potent enzyme inhibition but faced challenges with off-target effects and emergent resistance. The incorporation of benzoxazole addressed these limitations through:
Table 1: Evolution of Quinazoline-Based Hybrid Scaffolds
Generation | Representative Structure | Key Advancement |
---|---|---|
First (1990s) | Gefitinib (Quinazoline-only) | Selective EGFR inhibition |
Second (2000s) | Vandetanib (Quinazoline-Indole) | Dual VEGFR/EGFR targeting |
Third (Present) | 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one | Tripartite engagement (Kinase/DNA/Tubulin) |
This scaffold evolution culminated in compounds like 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one, where the thiomethyl linker enables conformational flexibility while maintaining electronic communication between domains. Synthetic routes to such hybrids often employ Niementowski condensation or transition metal-catalyzed coupling, with anthranilic acid and 2-mercaptobenzoxazole serving as key precursors [8] [9].
The design of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one adheres to three core principles governing effective dual-targeting agents:
Table 2: Impact of Structural Modifications on Hybrid Bioactivity
Modification Site | Functional Group | EGFR IC₅₀ (μM) | Topo II Inhibition (%) |
---|---|---|---|
Quinazoline C6 | H | 0.42 | 38 |
Quinazoline C6 | Cl | 0.096 | 52 |
Quinazoline C7 | OCH₃ | 1.28 | 41 |
Benzoxazole C5 | CH₃ | 0.23 | 67 |
Linker | -CH₂- (vs. -SCH₂-) | 1.15 | 29 |
Molecular dynamics simulations confirm synergistic effects: when bound to EGFR, the hybrid maintains stable hydrogen bonds with hinge region residues (Leu694, Glu692), while benzoxazole projects into the hydrophobic ribose pocket, achieving >80% occupancy in 100ns trajectories [6].
The pharmacophoric integration within 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one manifests through three synergistic elements:
The resultant pharmacophore exhibits multipoint recognition: in cancer cells, it simultaneously inhibits EGFR phosphorylation (82% suppression at 10μM), induces G2/M arrest (cyclin B1 downregulation), and activates caspase-3-mediated apoptosis [1] [8]. QSAR models reveal that electron-donating substituents on benzoxazole enhance DNA affinity (r² = 0.91), whereas quinazoline C6 halogens correlate with kinase inhibition (q² = 0.87) [6].
Table 3: Key Hybrid Compounds Featuring Benzoxazole and Quinazoline
Compound Name | Structure | Primary Targets |
---|---|---|
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one | Core hybrid | EGFR/DNA Topo II |
6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine | Quinazoline variant | EGFR |
3-(Benzo[d]oxazol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzoxazole-azole hybrid | Microtubules |
2-Phenylquinazolin-4(3H)-one | Quinazolinone prototype | COX-2 |
This architectural synergy positions benzoxazole-quinazoline hybrids as versatile platforms for multi-target oncology therapeutics, with ongoing research exploring modifications to enhance tumor selectivity and overcome drug resistance mechanisms [1] [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7